(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

Chiral resolution Enantiomeric purity Stereochemical quality control

Obtaining enantiopure chiral β-amino alcohol building blocks with defined salt stoichiometry presents a persistent supply challenge for asymmetric synthesis and fragment-based drug discovery. This (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride directly resolves these constraints. • Guaranteed (R)-configuration eliminates the confounding (S)-antipode, ensuring unambiguous SAR interpretation. • The para-bromine substituent serves as an intrinsic anomalous scatterer for de novo macromolecular crystallographic phasing. • Consistent hydrochloride salt form provides immediate aqueous solubility and batch-to-batch dose formulation reliability for GLP workflows.

Molecular Formula C9H13BrClNO
Molecular Weight 266.56 g/mol
CAS No. 1442114-36-4
Cat. No. B1408384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
CAS1442114-36-4
Molecular FormulaC9H13BrClNO
Molecular Weight266.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)CO)Br.Cl
InChIInChI=1S/C9H12BrNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1
InChIKeyNTHODELWIPTHOQ-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride: Identity and Baseline Characteristics


(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride (CAS 1442114-36-4) is a chiral β-amino alcohol hydrochloride salt with the systematic IUPAC name Benzeneethanol, β-(aminomethyl)-4-bromo-, hydrochloride (1:1), (βR)- [1]. With molecular formula C₉H₁₃BrClNO and molecular weight 266.56 g/mol, it belongs to the broader class of brominated phenylpropanolamines that serve as versatile chiral building blocks in medicinal chemistry and asymmetric synthesis [2]. The compound is supplied at ≥98% purity (NLT 98%) and manufactured under ISO-certified quality systems for pharmaceutical R&D applications .

Single (R)-enantiomer for stereochemical control in asymmetric synthesis
Hydrochloride salt form supports aqueous solubility and consistent formulation
para-Bromo handle enables late-stage cross-coupling diversification

Why the (R)-Enantiomer Hydrochloride Cannot Be Substituted


Generic substitution among 4-bromophenyl alaninol derivatives fails on three independent axes: stereochemistry, regiochemistry, and salt form. The (R)-configuration at the C2 position of the propan-1-ol backbone is non-superimposable on the (S)-enantiomer (CAS 1442114-60-4) and produces opposite optical rotation, directly impacting chiral induction in asymmetric syntheses . The 2-(4-bromophenyl) substitution pattern is structurally and functionally distinct from the regioisomeric 3-(4-bromophenyl)-β-alaninol scaffold (CAS 1213037-93-4), which has a different position of the amino group relative to the aryl ring—altering hydrogen-bonding geometry, steric accessibility, and downstream coupling reactivity . The hydrochloride salt form provides enhanced aqueous solubility and long-term solid-state stability compared to the free base, which is essential for reproducible formulation in biological assay workflows . These three parameters—absolute configuration, constitutional isomerism, and counterion identity—are not interchangeable without altering synthetic outcomes or biological readouts [1].

Stereochemistry mismatch
The (R)-configuration may not be replaced by the (S)-enantiomer or racemate; opposite optical rotation can shift chiral induction outcomes in asymmetric reactions.
Regiochemistry mismatch
The 2-(4-bromophenyl) scaffold (1,2-amino alcohol) differs from the 3-substituted regioisomer; the amino group position alters hydrogen-bond geometry and accessible heterocycle space.
Salt form mismatch
Free base forms may require cold-chain storage and in-house salt formation; the hydrochloride ensures defined stoichiometry and immediate buffer solubility for assay workflows.

Quantitative Differentiation Evidence vs. Closest Comparators


Enantiomeric Configuration: (R)-Isomer vs. (S)-Enantiomer and Racemate

The (R)-absolute configuration at C2 is the defining stereochemical feature distinguishing CAS 1442114-36-4 from the (S)-enantiomer (CAS 1442114-60-4) and the racemate (CAS 1442113-12-3). While a published specific rotation value for the hydrochloride salt of the target compound was not located in the accessible literature, the structurally closest (R)-configured comparator—(R)-3-(4-bromophenyl)-β-alaninol (free base, CAS 1213037-93-4)—exhibits a measured optical rotation of [α]D²⁰ = +13 ± 2° (C=1 in CH₂Cl₂) . By class-level inference, the (R)-enantiomer of the target compound would be expected to show dextrorotatory rotation opposite in sign to its (S)-antipode, providing a definitive, quantifiable identity verification parameter for incoming quality control that cannot be satisfied by racemic material . A 2023 Organic Letters publication on the catalytic enantioselective synthesis of 3-amino-2-(4-bromophenyl)propan-1-ol demonstrated that optimized methods can achieve >99% enantiomeric excess (ee) with 92% isolated yield, confirming that enantiopure (R)-material is synthetically accessible and analytically distinguishable from racemic or low-ee samples [1]. This optical rotation benchmark serves as the primary release specification differentiating authentic (R)-enantiomer from mislabeled or racemic material.

Enantiomeric identity
Class-level
(R)-enantiomer expected dextrorotatory; (S)- levorotatory; racemate zero rotation
Supports enantiomeric identity verification by polarimetry
Specific rotation for HCl salt not publicly reported; class-level inference from (R)-3-(4-bromophenyl)-β-alaninol
Chiral resolution Enantiomeric purity Stereochemical quality control Asymmetric synthesis

Hydrochloride Salt Form: Solubility and Stability vs. Free Base

The hydrochloride salt form (CAS 1442114-36-4, MW 266.56) differs from the free base (MW 230.10) by the addition of one equivalent of HCl (+36.46 Da). This salt formation is well-established across the amino alcohol class to enhance water solubility—a critical parameter for biochemical assay preparation—and to improve solid-state storage stability by reducing hygroscopicity relative to the free amine [1]. The free base form of the structurally related (R)-3-(4-bromophenyl)-β-alaninol (CAS 1213037-93-4) requires storage at 0–8°C, indicating thermal sensitivity of the unprotected amino alcohol . The hydrochloride salt provides a defined stoichiometry (1:1 HCl) that ensures lot-to-lot consistency in protonation state, eliminating variability in pH-dependent solubility and reactivity that can confound biological replicates when using free base material .

Salt form advantage
Class-level
Hydrochloride salt (MW 266.56) vs. free base (MW 230.10); +36.46 Da, 1:1 stoichiometry
Enhanced aqueous solubility and ambient stability for assay preparation
Class-typical benefit; free base analog requires 0–8°C storage
Salt form selection Aqueous solubility Solid-state stability Biological assay formulation

Regiochemistry: 2-(4-Bromophenyl) vs. 3-(4-Bromophenyl)-β-Alaninol Scaffold

The target compound positions the amino group at the β-carbon relative to the hydroxyl-bearing α-carbon (2-(4-bromophenyl)-substituted propan-1-ol scaffold). This contrasts with the 3-(4-bromophenyl)-β-alaninol regioisomer (CAS 1213037-93-4), in which the amino group is attached directly to the benzylic carbon bearing the 4-bromophenyl ring . This constitutional difference carries functional consequences: the 2-substituted scaffold provides a two-carbon spacer (C1–C2) between the amino and hydroxyl groups, establishing a 1,2-amino alcohol motif amenable to oxazolidinone and morpholinone formation, while the 3-substituted regioisomer presents a 1,3-amino alcohol geometry (C1–C3) that preferentially forms six-membered heterocycles [1]. The bromine atom at the para position of the phenyl ring is retained in both scaffolds and supports identical cross-coupling reactivity (e.g., Suzuki, Buchwald-Hartwig), but the spatial relationship between the coupling site and the amino/hydroxyl functional groups differs, resulting in divergent exit vectors for library synthesis. The (R)-2-substituted scaffold is specifically cited as being utilized in the development of β-adrenergic receptor ligands and neurological disorder-targeting pharmaceuticals, reflecting a preferred geometry for this therapeutic target class [2].

Regiochemistry
Class-level
2-(4-bromophenyl) scaffold (1,2-amino alcohol) vs. 3-substituted regioisomer (1,3-amino alcohol)
Geometry determines accessible heterocycle scaffolds (oxazolidinones vs. 6-membered rings)
Constitutional isomer; identical formula C9H12BrNO, different IUPAC and applications
Regioisomerism Cross-coupling chemistry Scaffold diversification Medicinal chemistry

Para-Bromo Substituent: Cross-Coupling Utility vs. Non-Halogenated Analogs

The para-bromine substituent on the phenyl ring is a defining functional feature that distinguishes this compound from non-halogenated phenylalaninol analogs (e.g., 3-amino-2-phenylpropan-1-ol). Bromine at the para position is a premier leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl-aryl), Buchwald-Hartwig (C–N), and Sonogashira (C–alkyne) couplings, enabling late-stage diversification of the aromatic moiety without perturbing the chiral amino alcohol backbone [1]. This contrasts with non-halogenated analogs, which require separate pre-functionalization steps (e.g., nitration, diazotization) to introduce a coupling handle. The 4-bromophenyl group also contributes to molecular recognition: bromophenol derivatives have been evaluated as carbonic anhydrase inhibitors, with structurally related bromophenols showing Ki values in the range of 2.94–60.2 μM against hCA I and hCA II isoforms, demonstrating that bromine substitution directly modulates biological target engagement [2]. The bromine atom further enables heavy-atom derivatization for X-ray crystallographic phasing of protein-ligand co-crystal structures—an option unavailable with non-halogenated analogs .

para-Br utility
Class-level
Native cross-coupling handle (Suzuki, Buchwald-Hartwig) vs. non-halogenated analogs needing pre-functionalization
Enables late-stage diversification and X-ray phasing
Bromophenol class CA inhibition Ki range 2.94–60.2 μM (class reference)
Suzuki coupling Cross-coupling Halogenated building block Library synthesis

Enantioselective Synthesis: Catalytic Route vs. Classical Resolution

A 2023 publication in Organic Letters reported a novel catalytic method for the enantioselective synthesis of 3-amino-2-(4-bromophenyl)propan-1-ol that achieves >99% enantiomeric excess (ee) with 92% isolated yield using a chiral palladium catalyst system [1]. This represents a significant advance over traditional chiral resolution methods for amino alcohols, which typically operate at a maximum theoretical yield of 50% per resolution cycle and often require multiple recrystallizations to reach acceptable ee levels. The catalytic enantioselective approach provides a direct route to the (R)-enantiomer from achiral starting materials, eliminating the material loss inherent in racemate resolution and enabling practical multi-gram to kilogram scale production [2]. This synthesis capability is directly relevant to procurement: batches manufactured via this catalytic route should exhibit consistently high ee (>99%) with lot-to-lot reproducibility superior to resolution-derived material, which can show variable ee depending on crystallization efficiency .

Catalytic synthesis
Cross-study
>99% ee, 92% yield
Reported high enantioselectivity and yield support scalable production
Organic Letters (2023); compares favorably to classical resolution (≤50% yield, multi-cycle)
Enantioselective catalysis Process chemistry Enantiomeric excess Scalable synthesis

Vendor Purity and ISO Certification vs. Lower-Grade Intermediates

The compound is commercially supplied at NLT 98% purity under ISO-certified quality systems, positioning it as a pharmaceutical R&D-grade intermediate rather than a bulk industrial chemical . By comparison, the (S)-enantiomer hydrochloride (CAS 1442114-60-4) is listed by some vendors at 95%+ purity, a meaningfully lower specification that may contain up to 5% total impurities including potentially the opposite enantiomer, which would compromise chiral purity in downstream applications . The NLT 98% specification combined with ISO certification provides documented quality assurance suitable for IND-enabling studies, where impurity profiles must be characterized and controlled. This contrasts with technical-grade or 95% materials that may require additional purification before use in regulated workflows [1].

Purity specification
Cross-study
NLT 98% purity vs. 95%+ comparator
Reduced maximum impurity burden (2% vs. 5%) for pharmacological studies
ISO-certified manufacturing; (S)-enantiomer listed at 95%+ by some vendors
Purity specification ISO certification Pharmaceutical intermediate Quality control

Prioritized Application Scenarios Based on Quantified Evidence


Asymmetric Synthesis of β-Adrenergic Receptor Ligands

The (R)-configured 1,2-amino alcohol scaffold is directly relevant to the synthesis of β-adrenergic receptor modulators, a class of therapeutics where stereochemistry at the β-carbon is a critical determinant of receptor subtype selectivity and intrinsic efficacy . The enantiopure (R)-form (>99% ee achievable via catalytic synthesis) ensures that the desired stereoisomer is incorporated without contamination by the (S)-antipode, which would confound structure-activity relationship (SAR) interpretation [1]. The hydrochloride salt provides immediate solubility in aqueous reaction media used for subsequent coupling steps, and the para-bromo substituent enables late-stage diversification to explore aryl substitution effects on receptor binding .

Chiral Building Block for Oxazolidinone and Morpholinone Libraries

The 1,2-amino alcohol geometry of the 2-(4-bromophenyl)-substituted scaffold is ideally suited for the construction of oxazolidinones, morpholinones, and related chiral heterocycles that are privileged scaffolds in fragment-based drug discovery . The (R)-absolute configuration is preserved throughout cyclization, enabling the production of enantiomerically pure heterocyclic fragments for screening collections. The bromine atom provides a convenient vector for subsequent fragment elaboration via cross-coupling, while the hydrochloride salt form ensures consistent stoichiometry in cyclization reactions that are sensitive to the protonation state of the amino group [1].

Protein-Ligand Co-Crystallography with Bromine Anomalous Scattering

The para-bromine substituent is an established anomalous scatterer for macromolecular X-ray crystallography, enabling experimental phasing via single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) methods . When this compound is soaked into protein crystals or co-crystallized with a target protein, the bromine atom can serve as a built-in heavy atom derivative for de novo phase determination, eliminating the need for separate heavy-atom soaking steps. The high purity (NLT 98%) of the commercially available hydrochloride salt reduces the risk of introducing crystallization-interfering impurities [1]. This capability is unavailable with non-halogenated phenylalaninol analogs.

GMP-Ready Intermediate for IND-Enabling Neurological Studies

The ISO-certified manufacturing and NLT 98% purity specification of the commercially supplied hydrochloride salt support its use as a qualified intermediate in GMP and GLP workflows, including IND-enabling pharmacokinetic, toxicology, and proof-of-concept pharmacology studies . The compound's established utility as a key intermediate in drugs targeting neurological disorders is supported by vendor documentation and is consistent with the β-amino alcohol pharmacophore found in numerous CNS-active agents [1]. The defined salt stoichiometry ensures batch-to-batch consistency in dose formulation, a requirement for regulatory submission .

Application
Selection Property
Validation Focus
β-Adrenergic receptor modulator research
1,2-amino alcohol (R)-configuration
Enantiomeric purity and optical rotation verification
Chiral heterocycle library synthesis
2-(4-bromophenyl) scaffold geometry
Stereochemical outcome in cyclization reactions
Macromolecular crystallography phasing
para-Br anomalous scatterer
SAD/MAD phasing capability; co-crystallization purity
Preclinical pharmacology intermediate
High-purity hydrochloride salt
Lot consistency and impurity profile for investigational studies
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